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molecular formula C18H16O2 B6644974 2-Methoxy-6-(3-methoxyphenyl)naphthalene

2-Methoxy-6-(3-methoxyphenyl)naphthalene

Cat. No. B6644974
M. Wt: 264.3 g/mol
InChI Key: XXDSJAMLQLDCBU-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 2-methoxy-6-(3-methoxyphenyl)naphthalene (0.51 g, 1.90 mmol) with pyridinium HCl (6 g) at 190° C. according to method B to yield 0.21 g (47%) of an off white solid: mp 192-194° C.; 1H NMR (DMSO-d6): δ 6.75-6.78 (1H, m), 7.10-7.14 (3H, m), 7.16-7.18 (1H, m), 7.65 (1H, dd, J=1.79 Hz, J=8.57 Hz), 7.75 (1H, d, J=8.77 Hz), 7.84 (1H, d, J=8.77 Hz), 8.01 (1H, d, J=1.59 Hz), 9.51 (1H, s), 9.78, (1H, s); MS (ESI) m/z 235 (M−H)−. Anal. for C16H12O2:
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([O:19]C)[CH:14]=3)[CH:9]=2)[CH:4]=1.Cl.[NH+]1C=CC=CC=1>>[OH:19][C:15]1[CH:14]=[C:13]([C:8]2[CH:9]=[C:10]3[C:5](=[CH:6][CH:7]=2)[CH:4]=[C:3]([OH:2])[CH:12]=[CH:11]3)[CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)C1=CC(=CC=C1)OC
Step Two
Name
pyridinium HCl
Quantity
6 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 190° C.
CUSTOM
Type
CUSTOM
Details
to yield 0.21 g (47%) of an off white solid

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C=C2C=CC(=CC2=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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